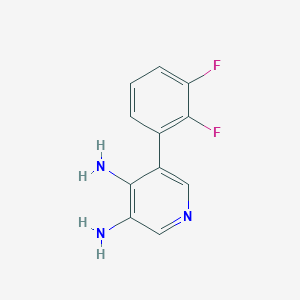![molecular formula C30H24FN3O7 B12075652 (2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound is modified with benzoyl groups at the 3’ and 5’ positions, a benzoyl group at the N4 position, and a fluorine atom at the 2’ position of the arabinose sugar. These modifications enhance its stability and biological activity, making it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine typically involves multiple steps, including protection, fluorination, and benzoylation reactions. The starting material is usually 2’-deoxycytidine, which undergoes selective protection of the hydroxyl groups at the 3’ and 5’ positions. This is followed by the introduction of a fluorine atom at the 2’ position through a fluorination reaction. The final steps involve the benzoylation of the hydroxyl groups and the amino group at the N4 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
化学反応の分析
Types of Reactions
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides.
科学的研究の応用
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is used in studies of nucleic acid structure and function, as well as in the development of nucleoside-based probes and sensors.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostics.
作用機序
The mechanism of action of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The benzoyl groups enhance its stability and cellular uptake, while the fluorine atom at the 2’ position increases its resistance to enzymatic degradation. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoroarabinocytidine: Lacks the benzoyl groups but has a similar fluorine modification.
3’,5’-Di-O-Benzoyl-2’-deoxycytidine: Lacks the fluorine atom at the 2’ position.
N4-Benzoyl-2’-deoxycytidine: Lacks the benzoyl groups at the 3’ and 5’ positions and the fluorine atom at the 2’ position.
Uniqueness
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is unique due to its combination of benzoyl and fluorine modifications, which enhance its stability, biological activity, and resistance to enzymatic degradation. These properties make it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
特性
分子式 |
C30H24FN3O7 |
|---|---|
分子量 |
557.5 g/mol |
IUPAC名 |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H24FN3O7/c31-24-25(41-29(37)21-14-8-3-9-15-21)22(18-39-28(36)20-12-6-2-7-13-20)40-27(24)34-17-16-23(33-30(34)38)32-26(35)19-10-4-1-5-11-19/h1-17,22,24-25,27H,18H2,(H,32,33,35,38) |
InChIキー |
MMIZOEMKWWGUGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)



![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)

![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)

![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)

